molecular formula C22H19N3O3 B7707316 3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole

3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B7707316
M. Wt: 373.4 g/mol
InChI Key: RDWGLLRNWZYDJE-UHFFFAOYSA-N
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Description

3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole, commonly known as EPOX, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. EPOX is a heterocyclic compound that contains a pyridine ring, a phenyl ring, and an oxadiazole ring.

Mechanism of Action

The mechanism of action of EPOX is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, EPOX has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. EPOX has also been shown to bind to the amyloid-beta protein, which is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
EPOX has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, EPOX has been shown to induce apoptosis (programmed cell death) in cancer cells, which can lead to the inhibition of tumor growth. In Alzheimer's disease research, EPOX has been shown to reduce the formation of amyloid-beta plaques, which are believed to contribute to the neurodegeneration associated with the disease. In material science, EPOX has been shown to exhibit strong fluorescence properties, which can be used for sensing applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of EPOX is its versatility in different fields of research. EPOX can be easily synthesized in the laboratory and can be modified to suit specific applications. However, one of the limitations of EPOX is its relatively low yield and purity, which can affect the reproducibility of experiments. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of EPOX.

Future Directions

There are several future directions for research on EPOX. In medicinal chemistry, further studies are needed to optimize the structure of EPOX for specific drug targets. In material science, EPOX can be further modified to improve its properties for sensing and electronic applications. Additionally, more research is needed to understand the potential side effects and toxicity of EPOX in vivo. Overall, EPOX has shown great potential in various fields of research, and further studies are needed to fully explore its applications.

Synthesis Methods

The synthesis of EPOX involves a multi-step process that starts with the preparation of 2-ethoxy-6-phenylpyridine-3-carboxylic acid. This intermediate is then reacted with thionyl chloride to produce the corresponding acid chloride, which is further reacted with 4-methoxyaniline to obtain the desired product, EPOX. The yield of the final product is around 60%, and the purity can be improved by recrystallization.

Scientific Research Applications

EPOX has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, EPOX has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In material science, EPOX has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and sensors. In organic electronics, EPOX has been studied as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Properties

IUPAC Name

3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-3-27-22-18(13-14-19(23-22)15-7-5-4-6-8-15)20-24-21(28-25-20)16-9-11-17(26-2)12-10-16/h4-14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWGLLRNWZYDJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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